4-Bromo-2-methyl-6-nitroaniline hydrobromide
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Overview
Description
4-Bromo-2-methyl-6-nitroaniline hydrobromide is an organic compound with the molecular formula C7H8Br2N2O2. It is a derivative of aniline, substituted with bromine, methyl, and nitro groups. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-nitroaniline hydrobromide typically involves a multi-step process:
Nitration: The starting material, 2-methyl aniline, undergoes nitration to introduce the nitro group at the 6-position.
Bromination: The nitro compound is then brominated at the 4-position using bromine or a brominating agent.
Formation of Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the brominated nitroaniline with hydrobromic acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-6-nitroaniline hydrobromide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Bromo-2-methyl-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Bromo-2-carboxy-6-nitroaniline.
Scientific Research Applications
4-Bromo-2-methyl-6-nitroaniline hydrobromide is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6-nitroaniline hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and methyl groups influence the compound’s reactivity and binding affinity to targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-6-nitroaniline
- 4-Bromo-2-methyl-6-aminoaniline
- 4-Bromo-2-carboxy-6-nitroaniline
Uniqueness
4-Bromo-2-methyl-6-nitroaniline hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and stability compared to its free base form. This makes it more suitable for certain applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-methyl-6-nitroaniline;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2.BrH/c1-4-2-5(8)3-6(7(4)9)10(11)12;/h2-3H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZWJNJWUPOUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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